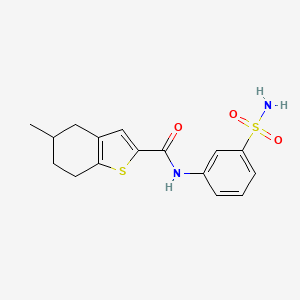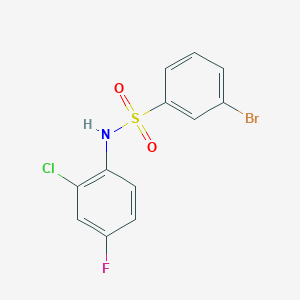
3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as BCFBS and is a member of the sulfonamide family, which is a class of organic compounds that contain a sulfonamide functional group (SO2NH2).
科学的研究の応用
3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant inhibitory activity against several enzymes such as carbonic anhydrase, cathepsin K, and matrix metalloproteinases, which are involved in various diseases including cancer, osteoporosis, and arthritis. Additionally, this compound has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This compound contains a sulfonamide functional group, which is known to form strong hydrogen bonds with amino acid residues in the active site of the enzyme. This binding interaction disrupts the normal function of the enzyme, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance in the body. Inhibition of matrix metalloproteinases can lead to a decrease in the breakdown of extracellular matrix proteins, which can affect tissue remodeling and repair. The antibacterial and antifungal activity of this compound is due to its ability to disrupt cell membrane integrity and inhibit cell wall synthesis.
実験室実験の利点と制限
One advantage of using 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide in lab experiments is its high potency and selectivity towards specific enzymes. This allows for the precise targeting of enzyme activity and the investigation of specific biochemical pathways. However, one limitation of this compound is its potential toxicity and side effects, which can affect the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research and development of 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of the potential applications of this compound in the treatment of specific diseases such as cancer and osteoporosis. Additionally, the development of new analogs and derivatives of this compound can lead to the discovery of more potent and selective inhibitors of specific enzymes. Finally, the investigation of the potential side effects and toxicity of this compound can lead to a better understanding of its safety profile and potential clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential applications in various fields including medicinal chemistry, biochemistry, and pharmaceuticals. Its high potency and selectivity towards specific enzymes make it a valuable tool for investigating specific biochemical pathways and developing new drugs. However, its potential toxicity and side effects must be carefully considered in order to ensure its safe and effective use in lab experiments and potential clinical applications.
合成法
The synthesis of 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide involves the reaction of 3-bromoaniline, 2-chloro-4-fluorobenzenesulfonyl chloride, and triethylamine in a solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out under reflux conditions for several hours, and the product is isolated by filtration and recrystallization. This synthesis method has been reported in several research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
特性
IUPAC Name |
3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(15)7-11(12)14/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNUIBOLEBEWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,3-diphenylpropanoate](/img/structure/B7638064.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)

![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)


![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)

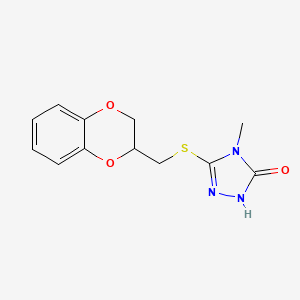
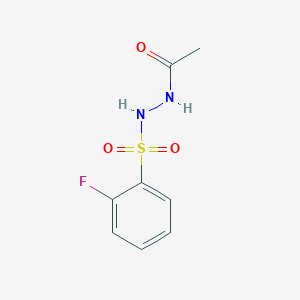
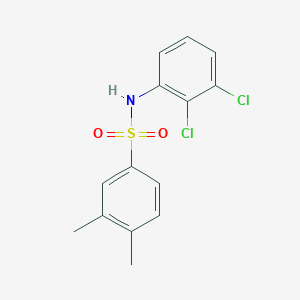
![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)
